molecular formula C14H29NO2 B3323877 14-aminotetradecanoic Acid CAS No. 17437-20-6

14-aminotetradecanoic Acid

Cat. No. B3323877
CAS RN: 17437-20-6
M. Wt: 243.39 g/mol
InChI Key: SWTNRXKFJNGFRF-UHFFFAOYSA-N
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Description

14-aminotetradecanoic acid (ATDA) is a fatty acid derivative . It has a molecular weight of 243.39 . It is isolated from the Decalepis hamiltonii roots .


Molecular Structure Analysis

The molecular formula of 14-aminotetradecanoic acid is C14H29NO2 . The InChI code is 1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) .


Chemical Reactions Analysis

14-aminotetradecanoic acid exhibits antioxidant activity and ameliorates xenobiotics-induced cytotoxicity . It is a potent scavenger of superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) physiologically relevant free radicals .

Scientific Research Applications

Antioxidant Activity

14-Aminotetradecanoic acid (ATDA) exhibits potent antioxidant activity . It is a potent scavenger of superoxide (O2•−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) physiologically relevant free radicals . ATDA also exhibits concentration-dependent secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation .

Cytoprotective Properties

ATDA demonstrates cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation .

Prevention of Human LDL Oxidation

ATDA at nM concentration prevented CuSO4-induced human LDL oxidation . This suggests its potential role in preventing oxidative stress-related diseases.

Potential Health Implications

Due to its antioxidant and cytoprotective properties, ATDA is suggested to be a novel bioactive molecule with potential health implications . It could play a role in maintaining human health and preventing diseases .

Corrosion Inhibition

A computational study suggests that amino acid derivatives, including aminotetradecanoic acid, could serve as potential corrosion inhibitors for different metal surfaces in different media . These compounds have a high tendency to interact with the metal surface by donating electrons through their amino groups and accepting electrons through their carboxylic acid group .

Molecular Surface Interactions

Molecular dynamics studies have shown that the adsorption of the inhibitor molecule depends on the nature of the metal surface and the media . This suggests that ATDA could have applications in surface science and materials engineering .

properties

IUPAC Name

14-aminotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNRXKFJNGFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-aminotetradecanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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